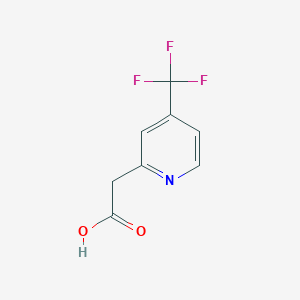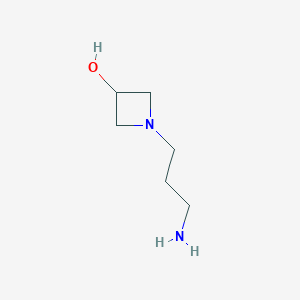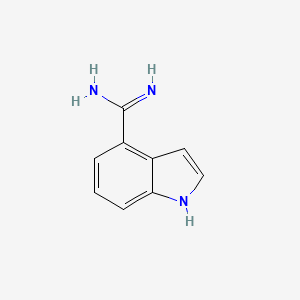
1H-吲哚-4-甲酰胺
描述
1H-Indole-4-carboximidamide is a compound with the molecular formula C9H9N3 . It has been used for the preparation of potential fructose bisphosphatase inhibitors .
Synthesis Analysis
1H-Indole-4-carboximidamide derivatives have been synthesized as potent PARP-1 inhibitors . Two new series of these derivatives were designed and evaluated for PARP-1 enzyme and cellular inhibitory activity . A three-component reaction involving isocyanides, o ‐alkynyltrifluoroacetanilides, and amines for the efficient synthesis of 2‐substituted 1 H ‐indole‐3‐carboxamidines has also been developed .Molecular Structure Analysis
The molecular weight of 1H-Indole-4-carboximidamide is 173.22 .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical and Chemical Properties Analysis
The molecular weight of 1H-Indole-4-carboximidamide is 173.22 .科学研究应用
医药:抗病毒和抗炎应用
“1H-吲哚-4-甲酰胺”衍生物表现出显著的抗病毒活性。 例如,某些衍生物已显示出对流感病毒 A 和柯萨奇病毒 B4 的抑制活性 。 此外,一些吲哚衍生物表现出抗炎和镇痛活性,这可能有利于开发新的治疗剂 .
农业:植物生长和保护
在农业中,像“1H-吲哚-4-甲酰胺”这样的吲哚衍生物在植物生长中发挥作用,因为它们在结构上类似于植物激素,如吲哚-3-乙酸。 它们还显示出保护植物免受植物病原微生物侵害的潜力,从而有助于粮食安全 .
材料科学:金属配合物和发光
含吲哚的金属配合物因其药用价值而得到研究。 然而,它们独特的结构特性也使它们适合于材料科学应用,例如在发光材料的开发中 .
环境科学:金属离子配位
吲哚衍生物与金属离子配位的特性可用于环境科学。 例如,它们可以与碱金属离子形成盐,这可能在环境修复过程中有用 .
生物化学:信号分子
吲哚在细菌和植物的通讯中都作为信号分子。 其衍生物正在探索其在香料和香精应用中的价值,以及它们与治疗潜力的生物活性 .
药理学:药物开发
吲哚核是许多合成药物分子中的关键成分。 “1H-吲哚-4-甲酰胺”衍生物具有广泛的生物活性,使其成为治疗各种疾病的药物开发的宝贵支架 .
分析化学:化学试剂
“1H-吲哚-4-甲酰胺”在分析化学中用作通用化学化合物,有助于合成和分析各种化学实体。 其独特的特性使其可应用于制药和有机合成.
有机化学:杂环的合成
在合成有机化学中,“1H-吲哚-4-甲酰胺”用于构建不同的杂环骨架。 其反应性使其成为合成具有潜在抗菌和抗病毒特性的复杂分子的宝贵结构单元 .
作用机制
Target of Action
1H-Indole-4-carboximidamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .
Mode of Action
Indole derivatives are known to interact with their targets primarily through hydrogen bonding . This interaction can lead to the inhibition of the target’s activity, which can result in various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
未来方向
While specific future directions for 1H-Indole-4-carboximidamide are not mentioned in the retrieved papers, the study of indole derivatives, including 1H-Indole-4-carboximidamide, is essential in medicinal chemistry . These compounds have been the focus of many researchers due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
生化分析
Biochemical Properties
1H-Indole-4-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with enzymes and proteins, which can lead to the inhibition or activation of these biomolecules . For example, the presence of the carboximidamide moiety in 1H-Indole-4-carboximidamide allows it to interact with enzymes such as tryptophan decarboxylase and strictosidine synthase, which are involved in the biosynthesis of indole alkaloids . These interactions can influence the overall biochemical pathways and the production of biologically active compounds.
Cellular Effects
1H-Indole-4-carboximidamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including 1H-Indole-4-carboximidamide, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to bind to specific receptors and modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-4-carboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to form hydrogen bonds with enzymes and proteins, which can result in the inhibition of enzyme activity or the activation of specific signaling pathways . Additionally, 1H-Indole-4-carboximidamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-4-carboximidamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that 1H-Indole-4-carboximidamide can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to 1H-Indole-4-carboximidamide in in vitro and in vivo studies has demonstrated sustained biological activity, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1H-Indole-4-carboximidamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antiviral and anticancer activities . At higher doses, 1H-Indole-4-carboximidamide may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
1H-Indole-4-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into biologically active metabolites . The compound can be metabolized through enzymatic reactions, leading to the production of derivatives with distinct biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cells .
Transport and Distribution
The transport and distribution of 1H-Indole-4-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and overall efficacy .
Subcellular Localization
1H-Indole-4-carboximidamide exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, enzymes involved in the biosynthesis of indole alkaloids, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm, where they interact with 1H-Indole-4-carboximidamide to produce biologically active compounds .
属性
IUPAC Name |
1H-indole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPGWNUHZFFMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695169 | |
| Record name | 1H-Indole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-31-6 | |
| Record name | 1H-Indole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)


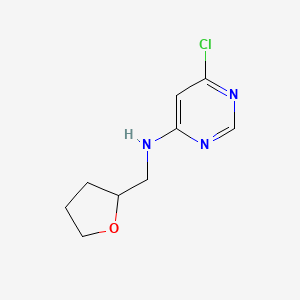
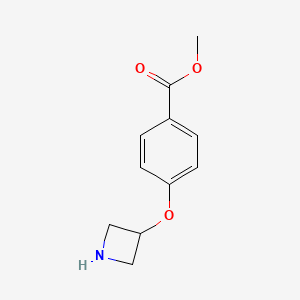
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)
